molecular formula C16H11FN4O2S B2554222 EYA2 inhibitor 9987 CAS No. 1384864-80-5

EYA2 inhibitor 9987

Número de catálogo B2554222
Número CAS: 1384864-80-5
Peso molecular: 342.35
Clave InChI: DRXIKWHRYGIZNG-KEBDBYFISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EYA2 inhibitor 9987, also known as NCGC00249987, is a highly selective and allosteric inhibitor of the Tyr phosphatase activity of Eya2 . It specifically targets migration, invadopodia formation, and invasion of lung cancer cells .


Synthesis Analysis

The synthesis of EYA2 inhibitor 9987 involves the use of a novel allosteric small molecule inhibitor . This inhibitor crosses the blood-brain barrier and inhibits MYC, leading to decreased MB growth both in the flank and in the orthotopic site .


Molecular Structure Analysis

The crystal structure of the EYA2 ED in complex with NCGC00249987 reveals that it binds to an induced pocket distant from the active site . NCGC00249987 binding leads to a conformational change of the active site that is unfavorable for Mg 2+ binding .


Chemical Reactions Analysis

The inhibitor-bound form of EYA2 does not favor binding to Mg2+, which is indispensable for the Tyr phosphatase activity . This is because the inhibitor binding to the ED alters the conformation of residues critical for Mg2+ interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of EYA2 inhibitor 9987 are largely determined by its molecular structure. The inhibitor binds to an induced pocket distant from the active site, leading to a conformational change of the active site that is unfavorable for Mg 2+ binding .

Aplicaciones Científicas De Investigación

Allosteric Inhibition and Cancer Therapy

EYA2 inhibitors, including the EYA2 inhibitor 9987, have shown significant potential in cancer therapy. These inhibitors function allosterically, selectively inhibiting the phosphatase activity of EYA2, but not EYA3. This selective inhibition is crucial for the development of targeted anti-cancer drugs. In breast cancer cells, EYA2 phosphatase activity is integral for cell migration, invasion, and metastasis. Therefore, inhibiting this activity could hinder the progression of breast cancer and serve as a new therapeutic avenue (Krueger et al., 2014).

Targeting Glioblastoma Stem Cells

In glioblastoma stem cells, EYA2 has been identified as a novel therapeutic target. EYA2's phosphatase activity is pivotal for promoting mitotic spindle function and self-renewal in these cells. Inhibitors targeting this activity offer a selective therapeutic benefit for glioblastoma, a notoriously aggressive and difficult-to-treat form of brain cancer (Zhang et al., 2021).

Structural and Functional Insights for Lung Cancer

The structural analysis of EYA2 inhibitors has provided insights into their potential as anti-metastatic agents in lung cancer. Specific inhibitors bind to an induced pocket distant from the active site of EYA2, leading to a conformational change that inhibits phosphatase activity. This has been demonstrated to specifically target and hinder migration and invasion in lung cancer cells without affecting cell growth or survival (Anantharajan et al., 2019).

Inhibitor Discovery and Specificity

The discovery of specific small-molecule inhibitors for EYA2 phosphatase has opened up possibilities for their use as chemical probes or future anticancer drugs. These inhibitors exhibit specificity for EYA2 phosphatase and do not significantly inhibit other cellular phosphatases. Their role in Six1-mediated transcription and directing cells to repair DNA damage also suggests potential applications in sensitizing cancer cells to DNA damage-inducing therapies (Krueger et al., 2013).

Mecanismo De Acción

The mechanism of action of EYA2 inhibitor 9987 involves the inhibition of EYA2’s Tyr phosphatase activity . This is achieved through the binding of the inhibitor to an allosteric site, which changes the active site conformation of EYA2, consequently inhibiting EYA2’s Tyr phosphatase activity .

Propiedades

IUPAC Name

3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIKWHRYGIZNG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EYA2 inhibitor 9987

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.